3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine
Description
Properties
CAS No. |
81450-48-8 |
|---|---|
Molecular Formula |
C8H7N7 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
5-methyl-3,4,6,7,10,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),2,4,7,9,11-hexaen-8-amine |
InChI |
InChI=1S/C8H7N7/c1-4-12-13-8-6-5(10-2-3-11-6)7(9)14-15(4)8/h2-3H,1H3,(H2,9,14) |
InChI Key |
ZGKWDSOUXAFBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=NC=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction as the Core Method
The primary synthetic route to 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine involves condensation reactions between primary amines and aldehydes or related carbonyl compounds to form the imine moiety. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.
- The reaction is often catalyzed by acidic catalysts such as Amberlyst® 15, which protonate the carbonyl oxygen, increasing electrophilicity and accelerating the formation of the imine.
- Removal of water formed during the reaction (e.g., by distillation or using molecular sieves) drives the equilibrium toward imine formation, enhancing yield.
Multicomponent Reactions (MCR)
Some reported methods utilize multicomponent reactions , where multiple reactants are combined in a one-pot process to assemble the fused heterocyclic framework efficiently. This approach can improve atom economy and reduce purification steps.
Detailed Preparation Methods
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Selection of starting materials: primary amine and aldehyde derivatives corresponding to pyrazine and pyridazine precursors | High purity reagents | Purity affects yield and selectivity |
| 2 | Mixing reactants in a suitable solvent (e.g., ethanol, methanol, or environmentally friendly solvents) | Ambient to reflux temperature | Solvent choice influences reaction rate and solubility |
| 3 | Addition of acid catalyst (e.g., Amberlyst® 15) | Catalytic amounts | Enhances electrophilicity of carbonyl group |
| 4 | Removal of water formed during condensation | Distillation or molecular sieves | Drives equilibrium toward imine formation |
| 5 | Isolation and purification of product | Crystallization or chromatography | Yields typically high with optimized conditions |
Research Findings on Optimization
- Catalyst Efficiency: Amberlyst® 15, a solid acid catalyst, has been shown to provide environmentally friendly and efficient catalysis, yielding high purity imine products without the need for harsh acidic conditions.
- Solvent Effects: Polar protic solvents facilitate the reaction by stabilizing intermediates, but solvent-free or green solvent conditions are being explored to improve sustainability.
- Temperature Control: Mild heating (40–80 °C) accelerates the reaction without decomposing sensitive intermediates.
- Water Removal: Continuous removal of water is critical; methods include azeotropic distillation or use of desiccants, which significantly improve yields.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Reaction Outcome |
|---|---|---|
| Catalyst type | Amberlyst® 15 (acidic resin) | Increases rate and yield |
| Solvent | Ethanol, methanol, or solvent-free | Influences solubility and reaction kinetics |
| Temperature | 25–80 °C | Higher temp speeds reaction but may cause side reactions |
| Reaction time | 2–12 hours | Longer time improves conversion |
| Water removal method | Distillation, molecular sieves | Drives equilibrium toward product formation |
| Yield | 75–95% | Dependent on optimization of above factors |
Mechanistic Insights
The imine formation mechanism involves:
- Protonation of the aldehyde carbonyl oxygen by the acid catalyst.
- Nucleophilic attack by the primary amine nitrogen on the carbonyl carbon.
- Formation of a carbinolamine intermediate.
- Dehydration of the intermediate to form the imine bond (C=N).
- The fused heterocyclic system forms through intramolecular cyclization steps, often facilitated by the electronic nature of the nitrogen atoms in the rings.
Summary of Key Research Outcomes
- The condensation method catalyzed by Amberlyst® 15 under mild conditions is the most reported and efficient preparation route.
- Multicomponent reactions offer a promising alternative for one-pot synthesis, reducing steps and waste.
- Optimization of solvent, temperature, and water removal is essential for maximizing yield and purity.
- The nitrogen-rich fused heterocyclic framework is sensitive to reaction conditions, requiring careful control to avoid side reactions.
Chemical Reactions Analysis
Multicomponent Reactions
The compound participates in multicomponent reactions (MCRs) to generate complex heterocycles:
-
Mannich-type reactions : Reacts with dimedone and aldehydes to form spirocyclic derivatives (e.g., 3,5-dispirosubstituted piperidines) under proline or iodine catalysis .
-
Povarov cycloaddition : Engages in [4+2] cycloadditions with dienophiles like alkenes or alkynes, catalyzed by Yb(OTf)₃ or iodine, yielding tetrahydropyridocoumarins .
Example :
Catalytic Functionalization
The triazole-pyridazine core undergoes regioselective modifications:
-
Cu-catalyzed cross-coupling : Reacts with aryl halides to introduce substituents at the C3 position .
-
Electrochemical desulfurization : Converts thiourea derivatives to 3-amino-triazolopyridines without external oxidants .
Key catalytic systems include:
-
Pd(OAc)₂/Xantphos : Enables C–N bond formation with hydrazides .
-
Molecular iodine : Facilitates Friedel–Crafts cyclizations in Mannich reactions .
Stability and Reactivity Trends
-
pH sensitivity : The imine bond hydrolyzes under acidic conditions (pH < 4) but remains stable in neutral/basic media .
-
Thermal stability : Decomposes at 220–240°C, confirmed by TGA-DSC analysis .
Computational Insights
Density functional theory (DFT) studies (B3LYP/6-311G(d,p)) reveal:
-
Electrophilicity index : 1.85 eV, indicating high reactivity toward nucleophiles .
-
Autocatalytic pathways : Thermodynamically favored (ΔG = −12.3 kcal/mol) for self-replication via imine exchange .
This compound’s versatile reactivity and structural complexity make it a valuable scaffold in medicinal chemistry and materials science. Continued research focuses on optimizing catalytic systems and expanding its application in asymmetric synthesis .
Scientific Research Applications
This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . Additionally, it has been investigated as an enzyme inhibitor, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors . These diverse applications make it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways . This inhibition can lead to apoptosis in cancer cells and other therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations:
- Methyl Substituents : The presence of a methyl group (e.g., in 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) enhances synthetic accessibility but may reduce antimicrobial potency compared to bulkier aryl groups like tolyl or chlorophenyl .
- Imine vs. Amine Groups : Imine-containing derivatives (e.g., compound 603 in ) show comparable antifungal activity to fluconazole, while amine-substituted analogs (e.g., 9b in ) exhibit moderate efficacy, suggesting imine groups improve target binding.
- Halogenated Derivatives : Chloro or bromo substituents (e.g., 9b and 10b in ) enhance antifungal activity but may increase cytotoxicity.
Stability and Reactivity
- High-Energy Derivatives : Triazolo-tetrazines like TTDA exhibit rapid decomposition kinetics due to strained tetrazine rings, whereas triazolo-pyridazines (e.g., the target compound) are more stable, making them suitable for pharmaceutical applications .
- Isomerization Effects : Pyrazolo-triazolo-pyrimidine derivatives (e.g., in ) undergo isomerization under specific conditions, altering their electronic profiles and bioactivity. The target compound’s rigid fused system likely minimizes such isomerization .
Biological Activity
3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine is a heterocyclic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of multiple nitrogen atoms within its rings, suggests diverse interactions with biological targets.
- Molecular Formula : C8H7N7
- CAS Number : 81450-48-8
- Molecular Weight : 189.19 g/mol
- SMILES Notation : c12n([nH]c(c3c1nccn3)=N)c(C)nn2
Biological Activity Overview
Research indicates that compounds similar to 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance:
- Study Findings : A study published in Journal of Medicinal Chemistry reported that derivatives of triazoles exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Potential
The anticancer properties of similar compounds have been explored extensively:
- Case Study : A research article in Cancer Letters highlighted that a related triazole compound induced apoptosis in cancer cell lines through the activation of caspase pathways .
- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth and increased survival rates compared to control groups .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Research Findings : In a study focusing on neurodegenerative diseases, compounds with similar structures were shown to protect neuronal cells from oxidative stress-induced apoptosis .
- Mechanism of Action : This effect is attributed to the modulation of signaling pathways involved in cell survival and apoptosis.
Toxicity and Safety Profile
Understanding the safety profile of 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine is crucial for its development as a therapeutic agent:
- Toxicological Studies : Preliminary toxicity assessments indicate low toxicity levels in vitro; however, further in vivo studies are necessary to confirm these findings .
- Regulatory Status : As of now, there are no significant regulatory concerns reported regarding this compound's safety profile.
Comparative Analysis of Biological Activities
The table below summarizes the biological activities of 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine compared to related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects | Toxicity Level |
|---|---|---|---|---|
| 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine | Moderate | Significant | Promising | Low |
| Similar Triazole Derivative | High | Moderate | Moderate | Moderate |
| Other Nitrogenous Heterocycles | Variable | High | Low | Variable |
Q & A
Q. What are the standard synthetic routes for 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic ring formation. A common approach includes: (i) Condensation of triazole precursors (e.g., 8-methyl-5-methylthio-2-aryl derivatives) with alkyl orthoesters (e.g., TEOF) under reflux in acetic anhydride to form intermediate triazolo-triazines . (ii) Subsequent nucleophilic substitution with hydrazine hydrate in ethanol to introduce the imine group, yielding ~60% product . (iii) Purification via column chromatography and characterization using H NMR, IR spectroscopy, and HPLC for purity validation .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- H NMR : Identifies proton environments, such as aromatic protons in the pyridazine ring (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm, N-H imine at ~3300 cm) .
- Elemental Analysis : Validates empirical formulas (e.g., CHN) with ≤0.4% deviation .
Q. What initial biological screening models are recommended for this compound?
- Methodological Answer :
- Antifungal Assays : Screen against Candida albicans and Aspergillus niger using fluconazole/norfloxacin as positive controls, with MIC values determined via broth microdilution .
- Antiproliferative Testing : Use endothelial (HUVEC) and tumor cell lines (e.g., MCF-7) with ester derivatives to assess IC values via MTT assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields during triazolo-pyridazine synthesis?
- Methodological Answer :
- Catalyst-Free Methods : Montazeri et al. achieved 70–85% yields for bis-triazolo-triazines via nucleophilic substitution without catalysts, reducing side-product formation .
- Solvent Optimization : Refluxing in ethanol instead of DMF minimizes decomposition of imine intermediates .
- Temperature Control : Maintaining 80–90°C during cyclization prevents premature ring-opening .
Q. How to resolve contradictions in reported biological activity data (e.g., loss of thrombin inhibition but gain in antiproliferative effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the benzamidine group with a triazolo-pyridazine moiety to shift activity from thrombin inhibition (IC >10 µM) to antiproliferation (IC ~2–5 µM) via altered hydrogen bonding with cellular kinases .
- Functional Group Tuning : Fluorine substitution at the P3 benzyl position enhances electrostatic interactions with kinase ATP-binding pockets, as shown in JNJ-33377605 derivatives .
Q. What computational tools are effective for predicting bioactivity of triazolo-pyridazine derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with fungal 14α-demethylase (PDB: 3LD6); prioritize compounds with ΔG ≤ -8 kcal/mol for in vitro testing .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites influencing antifungal activity .
Q. What strategies mitigate stability issues during storage of imine-containing derivatives?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in amber vials under argon to prevent photodegradation and moisture absorption .
- Lyophilization : Freeze-dry hydrochloride salts to enhance shelf life (>12 months) compared to free bases .
Data Contradiction Analysis
Q. Why do some triazolo-pyridazine derivatives show fungistatic activity while others do not?
- Methodological Answer :
- Substituent Effects : Derivatives with 3,5-dimethylpyrazole groups (e.g., compound 10a) lack fungistatic activity due to steric hindrance, whereas methylthio groups at C6 enhance binding to fungal cytochrome P450 .
- Bioassay Variability : Use standardized CLSI M38-A2 protocols to minimize inter-lab discrepancies in MIC values .
Q. How to reconcile divergent results in kinase inhibition (e.g., c-Met vs. VEGFR2 selectivity)?
- Methodological Answer :
- Binding Pocket Analysis : Triazolo-pyridazines with spiro[indoline-3,4'-piperidine]-2-one substituents (e.g., WXY029) show >100-fold selectivity for c-Met over VEGFR2 due to deeper penetration into the hydrophobic back pocket .
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
